molecular formula C6H12N2O4 B13424954 (2-Deoxy-beta-D-erythro-pentofuranosyl)urea

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea

Cat. No.: B13424954
M. Wt: 176.17 g/mol
InChI Key: QPADYGQDEFABBT-VPENINKCSA-N
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Description

Historical Context of Urea-Containing Nucleosides in Origins-of-Life Hypotheses

Early Experiments and the Emergence of Urea in Prebiotic Models

The significance of urea in prebiotic chemistry traces back to the landmark Miller-Urey experiment in 1952, which demonstrated the synthesis of organic compounds, including urea, under simulated early Earth conditions. This experiment established urea as a prebiotically plausible molecule, formed from simple gases like methane, ammonia, and water subjected to electrical discharges. Subsequent research revealed that urea’s high solubility and ability to concentrate in evaporating pools made it a likely participant in the "warm little ponds" hypothesized to exist on the primordial Earth.

By the early 21st century, chemists began exploring urea’s role in nucleoside formation. The compound (2-deoxy-beta-D-erythro-pentofuranosyl)urea emerged as a product of reactions between urea derivatives and sugars under dehydrating conditions. For example, heating urea with deoxyribose in the presence of phosphate minerals yielded nucleoside analogs, highlighting a feasible prebiotic pathway. These findings aligned with the proto-RNA hypothesis, which posits that early genetic polymers incorporated simpler, more stable subunits than modern RNA.

Key Prebiotic Experiments Involving Urea
Experiment Description Key Findings Relevance to (2-Deoxy-beta-D-erythro-pentofuranosyl)urea
Miller-Urey (1952) Synthesized urea from CH₄, NH₃, H₂O, and H₂ Demonstrated prebiotic availability of urea
Wörner et al. (2023) Observed ultrafast urea reactions in liquid jets Validated urea’s reactivity under early Earth conditions
Crisp et al. (2021) Synthesized urea-ribosides via dry-wet cycles Showed spontaneous glycosylation of urea with sugars

Urea’s Chemical Properties and Nucleoside Stability

The stability of (2-deoxy-beta-D-erythro-pentofuranosyl)urea arises from intramolecular hydrogen bonding between the urea group and the sugar’s hydroxyl residues. This network confers resistance to hydrolysis, a critical advantage in the fluctuating pH and temperature regimes of prebiotic environments. Unlike canonical nucleosides, which rely on aromatic heterocycles for base stacking, urea-containing analogs utilize planar hydrogen-bonded motifs. For instance, the guanylurea moiety in this compound forms bifurcated hydrogen bonds with guanine, mimicking the geometry of RNA’s wobble base pairs.

Properties

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea

InChI

InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5+/m0/s1

InChI Key

QPADYGQDEFABBT-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1NC(=O)N)CO)O

Canonical SMILES

C1C(C(OC1NC(=O)N)CO)O

Origin of Product

United States

Preparation Methods

Synthesis Starting from 2-Deoxy-D-ribose

A representative synthetic pathway is described as follows:

  • Step 1: Protection of 5-OH group
    2-Deoxy-D-ribose is reacted with triphenylmethyl chloride to form 5-O-trityl-2-deoxyribofuranoside with about 60% yield. This protection is crucial to control regioselectivity in subsequent reactions.

  • Step 2: Wittig-Horner Condensation
    The protected sugar undergoes condensation with diethyl (cyanomethyl)phosphonate to produce (2-deoxyribofuranosyl)acetonitrile derivatives as a mixture of R- and β-epimers in near-quantitative yield.

  • Step 3: Reduction to Aminoethylated Glycosides
    The nitrile derivatives are reduced to amines using borane-dimethyl sulfide complex in refluxing tetrahydrofuran (THF), achieving yields exceeding 95%. Lithium aluminum hydride was found less suitable due to complex mixtures.

  • Step 4: Functionalization to Acryloylurea Derivatives
    The amines are treated with trimethylsilyl chloride and condensed with 3-methoxy-2-methylacryloyl isocyanate (generated in situ) to form crude acryloylurea derivatives.

  • Step 5: Deprotection and Cyclization
    Treatment with 10% trifluoroacetic acid in dichloromethane followed by purification yields acryloylurea derivatives in approximately 40% yield. Cyclization is then performed in concentrated ammonium hydroxide at 50 °C for 12 hours in a pressure vessel, resulting in the target (2-Deoxy-beta-D-erythro-pentofuranosyl)urea with about 90% yield.

Alternative Approaches via Nucleoside Analogs

Other approaches include preparation of nucleoside analogs such as 1-(2'-deoxy-beta-D-erythro-pentofuranosyl)-5-trifluoromethyluracil derivatives, which involve:

  • Glycosylation of 5-trifluoromethyl-2,4-bis(trimethylsilyloxy)pyrimidine with 2-deoxy-α-D-erythro-pentofuranosyl halide derivatives in chloroform solvent.

  • Use of copper compounds (e.g., cupric chloride, copper fluoride) as catalysts and fluoride ions (cesium fluoride or potassium fluoride) to promote the reaction.

  • Reaction conditions typically range from -40 °C to room temperature for 0.5 to 48 hours, with chloroform as the preferred solvent to maintain selectivity.

While this method is more focused on trifluoromethyluracil nucleosides, the principles of glycosylation and catalysis are relevant for synthesizing related sugar-urea compounds.

Summary Table of Key Preparation Steps

Step No. Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of 5-OH group Triphenylmethyl chloride ~60 Protects 5-OH for regioselectivity
2 Wittig-Horner condensation Diethyl (cyanomethyl)phosphonate ~100 Produces acetonitrile derivatives
3 Reduction of nitrile to amine Borane-dimethyl sulfide complex, reflux THF >95 LAH reduction found problematic
4 Formation of acryloylurea derivatives Trimethylsilyl chloride, 3-methoxy-2-methylacryloyl isocyanate ~40 Requires in situ generation of isocyanate
5 Deprotection and cyclization 10% TFA in DCM, then NH4OH at 50 °C, 12 h ~90 Final cyclization to yield target compound

Chemical Reactions Analysis

Formation Mechanisms

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea arises primarily through:

  • Hydrolytic Fragmentation : Generated from cis-5R,6S- and trans-5R,6R-dihydroxy-5,6-dihydrothymine (thymine glycol) under alkaline conditions (pH 12.0) via ring-opening reactions .

  • Oxidative Pathways : Forms during peroxynitrite (ONOO⁻) reactions with 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxodGuo) in DNA, leading to cyclization and subsequent hydrolysis .

Key Reaction Conditions:

PathwayConditionsProduct Stability
Thymine glycol hydrolysis0.025 M sodium phosphate (pH 12.0), overnight incubationQuantitatively forms urea lesion
Peroxynitrite oxidation3′,5′-di-O-acetyl-8-oxodGuo treated with ONOO⁻ at pH 7.4, 37°CHalf-life: 5 hours at pH 7.4

Biochemical Reactions in DNA Repair

Human NEIL1 glycosylase and DNA polymerase η (hPol η) are critical for processing this lesion:

a) NEIL1 Glycosylase Activity

  • Catalyzes excision of the urea lesion via proton transfer involving Glu6 and Lys242 residues .

  • Residual activity : CΔ100 P2G hNEIL1 mutant retains ~20% activity against dsDNA containing the lesion .

b) Replication Bypass by hPol η

  • Nucleotide insertion : Purines (dATP/dGTP) are incorporated opposite the lesion 2–3× more efficiently than pyrimidines (dCTP/dTTP) .

  • Structural basis : Crystal structures (PDB: 8UJT, 8UJV) reveal a distorted DNA backbone and compromised Watson-Crick base pairing .

Thermal Stability and Structural Impact

The lesion reduces duplex stability, as shown by Tₘ (melting temperature) studies:

Duplex ConfigurationTₘ (°C)Comparison to Unmodified DNA
X:A45ΔTₘ = −13°C vs. T:A
X:G49ΔTₘ = −2°C vs. T:G
X:C44Matches unmodified T:C

Degradation and Hydrolysis Pathways

  • Alkaline hydrolysis : At pH 8.6, the lesion degrades into 5′-CXGA-3′ (X = urea) with a half-life of 5 hours .

  • Reduction products : Treatment with NaBH₄ yields stable diastereomers (e.g., 1-(3,5-di-O-Ac-2-deoxy-β-D-erythro-pentofuranosyl)-3-(2-imino-5-oxo-imidazolidin-4-yl)urea) .

Comparative Reaction Analysis

Reaction TypeConditionsKey Product/OutcomeCitation
Oxidative fragmentationONOO⁻, pH 7.4Ring-opened urea lesion
Glycosylase excisionhNEIL1, pH 8.6Abasic site formation
TLS bypasshPol η, Mg²⁺, 37°CdATP/dGTP insertion

Comparison with Similar Compounds

M1dG (3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-pyrimido[1,2-alpha]purin-10(3H)one)

  • Structure: M1dG contains a pyrimidopurinone ring system fused to the deoxyribose, formed via malondialdehyde (MDA) reacting with deoxyguanosine.
  • Key Differences : Unlike the urea group, M1dG’s planar heterocyclic ring facilitates intercalation into DNA, causing significant helical distortion. This adduct is highly mutagenic, inducing G→T transversions .
  • Detection : Quantified via isotope dilution-capillary HPLC-ESI-MS/MS, with tissue concentrations reaching 1–10 adducts per 10⁸ nucleotides under oxidative stress .

Oxazolone (2,2-Diamino-4-(2-deoxy-beta-D-erythro-pentofuranosyl)amino-5(2H)-oxazolone)

  • Structure: Features an oxazolone ring formed by oxidation of 8-oxo-7,8-dihydro-2'-deoxyguanosine.
  • Key Differences : The oxazolone moiety introduces a reactive carbonyl group, leading to cross-linking with adjacent nucleotides. It is a marker of oxidative damage and blocks DNA replication unless repaired by base excision repair (BER) pathways .
  • Mutagenicity: Predominantly causes G→C transversions, with repair efficiency 50% lower than that of (2-deoxy-beta-D-erythro-pentofuranosyl)urea .

1,N2-Ethenodeoxyguanosine

  • Structure: Formed by reaction of DNA with lipid peroxidation products (e.g., 4-hydroxynonenal), featuring a fused imidazole ring.
  • Key Differences: The etheno bridge creates a bulky lesion, destabilizing DNA helicity. It is repaired primarily by nucleotide excision repair (NER), unlike the urea adduct, which is processed by BER .

5-(2-Bromovinyl)-2'-Deoxycytidine

  • Structure : A synthetic antiviral nucleoside with a bromovinyl substituent on the pyrimidine ring.
  • Functional Contrast: While (2-deoxy-beta-D-erythro-pentofuranosyl)urea lacks antiviral activity, this compound inhibits herpes simplex virus (HSV) by incorporating into viral DNA and terminating replication .

4,5,6,7-Tetrabromo-1-(2-Deoxy-beta-D-erythro-pentofuranosyl)-1H-benzimidazole

  • Structure : A halogenated benzimidazole derivative.
  • Functional Contrast : Exhibits kinase inhibitory activity via halogen bonding (Br···O interactions), a mechanism absent in the urea derivative .

Comparative Data Tables

Table 1. Structural and Mutagenic Profiles of DNA Adducts

Compound Core Structure Mutagenic Potential Primary Repair Pathway Detection Method
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea Urea-linked deoxyribose Low (inconclusive) BER NMR, HPLC-MS
M1dG Pyrimidopurinone High (G→T) BER ³²P-postlabeling, HPLC-ESI-MS/MS
Oxazolone Oxazolone ring Moderate (G→C) BER Capillary HPLC-ESI-MS/MS
1,N2-Ethenodeoxyguanosine Etheno bridge High (G→A) NER GC/ECNCI-MS

Mechanistic and Repair Pathway Insights

  • Repair Efficiency: (2-Deoxy-beta-D-erythro-pentofuranosyl)urea is less efficiently repaired than M1dG, with BER enzymes like OGG1 showing 30% lower affinity .

Biological Activity

(2-Deoxy-beta-D-erythro-pentofuranosyl)urea, often referred to as deoxyribosylurea, is a compound of significant interest in molecular biology and medicinal chemistry. Its biological activity is primarily associated with its interactions with DNA and its potential implications in therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea can be represented as follows:

PropertyDescription
Molecular Formula C₅H₈N₂O₃
Molecular Weight 144.13 g/mol
IUPAC Name N-(2-deoxy-beta-D-erythro-pentofuranosyl)urea

This compound is derived from the hydrolytic fragmentation of thymine and is classified as a DNA lesion, which can impact genetic stability and cellular function.

The biological activity of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea is primarily linked to its role as a DNA adduct. It forms through the hydrolytic fragmentation of thymine glycol or from oxidation products like 7,8-dihydro-8-oxo-deoxyguanosine. The presence of this urea moiety in DNA can disrupt normal base pairing and lead to mutations during DNA replication.

Key Mechanisms:

  • DNA Damage Recognition: The compound is recognized by specific DNA repair enzymes such as human NEIL1 glycosylase, which incises the DNA at the site of the lesion, facilitating repair processes .
  • Base Excision Repair (BER): Studies have shown that the edited form of NEIL1 exhibits significant activity against urea-containing substrates, indicating that this compound may be efficiently repaired by cellular mechanisms .

Biological Activity and Therapeutic Potential

Research indicates that (2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several biological activities that could be leveraged for therapeutic purposes:

  • Antiviral Activity: Some derivatives of nucleosides containing similar structures have demonstrated antiviral properties against viruses such as HSV-2 .
  • Antitumor Effects: Compounds with structural similarities have shown moderate antitumor activity in various cancer cell lines, suggesting potential applications in oncology .

Case Studies and Research Findings

  • DNA Repair Mechanisms:
    A study investigated the incision efficiency of NEIL1 glycosylase on synthetic oligodeoxynucleotides containing (2-Deoxy-beta-D-erythro-pentofuranosyl)urea lesions. The results indicated that both unedited and edited forms of NEIL1 effectively incised these lesions, supporting their role in DNA repair .
  • Structural Analysis:
    Crystallographic studies revealed insights into how (2-Deoxy-beta-D-erythro-pentofuranosyl)urea interacts within the DNA duplex. This interaction can lead to either intrahelical or extrahelical configurations, impacting the overall stability and functionality of the DNA .
  • Biochemical Assays:
    In vitro assays have demonstrated that synthetic analogs containing (2-Deoxy-beta-D-erythro-pentofuranosyl)urea exhibit varying degrees of cytotoxicity against cancer cell lines, indicating their potential utility in cancer therapeutics .

Q & A

Q. What strategies elucidate the role of the 2-deoxyribose moiety in modulating the compound’s reactivity?

  • Methodological Answer : Synthesize analogs with modified sugar configurations (e.g., 2,3-dideoxy derivatives) and compare reaction rates via kinetic studies . Structural data from X-ray crystallography of related compounds (e.g., 2-deoxycytidine diphosphate) can guide hypotheses about steric and electronic effects .

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